molecular formula C8H10N2O2 B13328453 2-Cyclobutoxypyrimidin-5-OL

2-Cyclobutoxypyrimidin-5-OL

Cat. No.: B13328453
M. Wt: 166.18 g/mol
InChI Key: KYTRYGVGKJFMCD-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutoxy group at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

2-Cyclobutoxypyrimidin-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 2-Cyclobutoxypyrimidin-5-amine
  • 5-Hydroxy-2-(cyclobutoxy)pyrimidine
  • 2-Aminopyrimidine derivatives

Comparison: Compared to similar compounds, 2-Cyclobutoxypyrimidin-5-OL is unique due to the presence of both a cyclobutoxy group and a hydroxyl group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-cyclobutyloxypyrimidin-5-ol

InChI

InChI=1S/C8H10N2O2/c11-6-4-9-8(10-5-6)12-7-2-1-3-7/h4-5,7,11H,1-3H2

InChI Key

KYTRYGVGKJFMCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)O

Origin of Product

United States

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